8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
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Overview
Description
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a tetrahydronaphthalene moiety with an octahydropyrrolo[1,2-a]pyrimidin-6-one core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydronaphthalene derivative, which is then subjected to cyclization reactions to form the pyrrolo[1,2-a]pyrimidin-6-one core. Key steps include:
Formation of the Tetrahydronaphthalene Derivative: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Cyclization: The tetrahydronaphthalene derivative undergoes cyclization with appropriate reagents to form the pyrrolo[1,2-a]pyrimidin-6-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Material Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine:
Octahydropyrrolo[1,2-a]pyrimidin-6-one: The core structure without the tetrahydronaphthalene moiety.
Uniqueness
8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is unique due to its combined structural features, which may confer distinct biological and chemical properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
8a-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16-8-9-17(18-10-3-11-19(16)17)15-7-6-13-4-1-2-5-14(13)12-15/h6-7,12,18H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFBBKAAWFRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C34CCC(=O)N3CCCN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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